N-(3-chloro-4-fluorophenyl)glycinamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)glycinamide is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)glycinamide typically involves the reaction of 3-chloro-4-fluoroaniline with glycine derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)glycinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylglycinamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar substituents but different core structure, used as a modulator of metabotropic glutamate receptors.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use as an epidermal growth factor receptor inhibitor in cancer treatment.
Uniqueness
N-(3-chloro-4-fluorophenyl)glycinamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8ClFN2O |
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Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-amino-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H8ClFN2O/c9-6-3-5(1-2-7(6)10)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) |
InChI Key |
TWDOHOJFBGURCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN)Cl)F |
Origin of Product |
United States |
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